molecular formula C20H36 B114443 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) CAS No. 156139-85-4

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)

Cat. No.: B114443
CAS No.: 156139-85-4
M. Wt: 276.5 g/mol
InChI Key: ULZKWMBZCQZGMN-QPJJXVBHSA-N
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Description

4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C20H36 and a molecular weight of 276.5 g/mol. This compound is characterized by its unique structure, which includes a pentyl group and a prop-1-en-1-yl group attached to a bicyclohexane core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the bicyclohexane core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of the pentyl group: This step involves the alkylation of the bicyclohexane core using a pentyl halide under basic conditions.

    Addition of the prop-1-en-1-yl group: This can be done through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

In an industrial setting, the production of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) is used in various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigating its effects on biological systems and potential as a bioactive molecule.

    Medicine: Exploring its potential therapeutic properties and drug development.

    Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)
  • 4-Hexyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)
  • 4-Pentyl-4’-[(1E)-but-1-en-1-yl]-1,1’-bi(cyclohexane)

Uniqueness

4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-pentyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h4,7,17-20H,3,5-6,8-16H2,1-2H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZKWMBZCQZGMN-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608995
Record name 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156139-85-4
Record name 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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